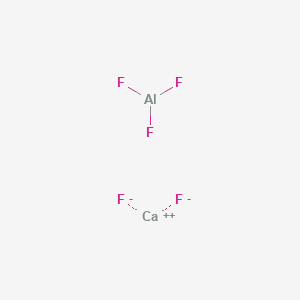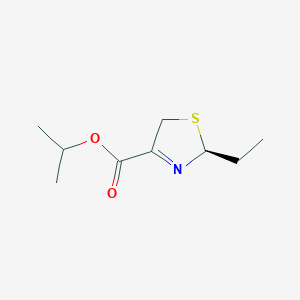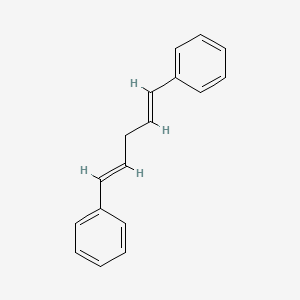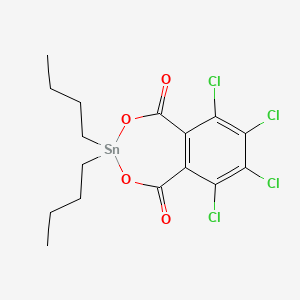
Phenol, 2,6-dichloro-4-(1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(1-methylpropyl)phenol is an organic compound with the molecular formula C₁₀H₁₂Cl₂O and a molecular weight of 219.108 g/mol . . This compound is a derivative of phenol, where two chlorine atoms and a 1-methylpropyl group are substituted on the benzene ring. It is used in various applications due to its unique chemical properties.
準備方法
The synthesis of 2,6-Dichloro-4-(1-methylpropyl)phenol typically involves the chlorination of 4-sec-butylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2,6-Dichloro-4-(1-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.
科学的研究の応用
2,6-Dichloro-4-(1-methylpropyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.
作用機序
The mechanism of action of 2,6-Dichloro-4-(1-methylpropyl)phenol involves its interaction with cellular components, leading to disruption of cellular processes. The chlorine atoms and the phenolic hydroxyl group play a crucial role in its antimicrobial activity by disrupting cell membranes and denaturing proteins. The molecular targets include bacterial cell walls and enzymes involved in cellular metabolism .
類似化合物との比較
2,6-Dichloro-4-(1-methylpropyl)phenol can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but with chlorine atoms at different positions, leading to different chemical properties and applications.
2,6-Dichlorophenol: Lacks the 1-methylpropyl group, making it less hydrophobic and altering its reactivity.
4-Chloro-2-methylphenol: Has only one chlorine atom and a methyl group, resulting in different antimicrobial properties.
These comparisons highlight the unique structural features and reactivity of 2,6-Dichloro-4-(1-methylpropyl)phenol, making it valuable for specific applications.
特性
分子式 |
C10H12Cl2O |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
4-butan-2-yl-2,6-dichlorophenol |
InChI |
InChI=1S/C10H12Cl2O/c1-3-6(2)7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3 |
InChIキー |
DZKJAGRVOGNQGW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=C(C(=C1)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)


![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)


![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)

![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
